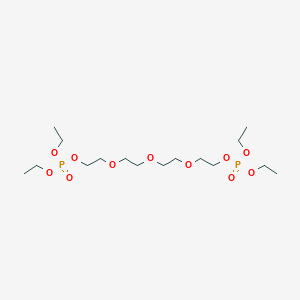

PEG5-Bis(phosphonic acid diethyl ester)

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBFKBFCCXNSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Phosphonate Diethyl Esters: A Physicochemical & Practical Guide

Topic: Solubility of Phosphonate Diethyl Esters in Organic Solvents vs. Water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonate diethyl esters (PDEs) represent a critical class of organophosphorus reagents used extensively in the Horner-Wadsworth-Emmons (HWE) reaction, prodrug synthesis (e.g., nucleotide analogs), and ligand design. Their solubility profile is governed by a delicate balance between the polar phosphoryl group (

This guide provides a technical analysis of PDE solubility, distinguishing between simple physical dissolution and reactive hydrolysis—a common pitfall in aqueous handling. We provide comparative data, mechanistic insights, and a validated protocol for assessing solubility without compromising chemical integrity.

Physicochemical Mechanisms of Solubility

To predict the solubility of a specific phosphonate, one must analyze the competition between the Phosphoryl Dipole and the Hydrophobic R-Group .

The Amphiphilic Core

The diethyl phosphonate core

-

Hydrophilic Driver: The

bond is highly polarized (dipole moment -

Lipophilic Driver: The two ethyl groups provide sufficient hydrophobic character to ensure miscibility with common organic solvents (DCM, Toluene, THF).

The R-Group Determinant

The substituent attached directly to the phosphorus atom (the "R" group) acts as the solubility switch.

-

Small R (H, Methyl, Ethyl): The polar

dominates. These compounds are often water-miscible or highly soluble. -

Large/Aromatic R (Benzyl, Phenyl, Long Alkyl): The hydrophobic surface area overwhelms the

dipole. These compounds become water-insoluble but retain high organic solubility.

The Hydrolysis Trap

Unlike simple dissolution, placing PDEs in water often initiates hydrolysis, converting the diester into a mono-ester or phosphonic acid.

-

Critical Insight: A "clear solution" in water may actually be a solution of the hydrolysis product, not the starting material. Solubility testing must always be coupled with stability verification (e.g.,

P NMR).

Comparative Solubility Profiles

The following data summarizes the solubility behavior of common PDEs. Note the sharp transition from water-soluble to water-insoluble as the R-group complexity increases.

Table 1: Solubility Landscape of Phosphonate Diethyl Esters

| Compound | R-Group | LogP (Exp/Calc) | Water Solubility | Organic Solubility (DCM, EtOH, Toluene) |

| Diethyl phosphite | ~0.7 | Soluble (Slow Hydrolysis) | Miscible | |

| Diethyl methylphosphonate | ~0.7 | Miscible | Miscible | |

| Diethyl ethylphosphonate | ~0.6 | Soluble | Miscible | |

| Diethyl (2-oxopropyl)phosphonate | ~0.4 | Soluble | Miscible | |

| Diethyl benzylphosphonate | ~1.7 - 3.4 | Insoluble (< 1 g/L) | Soluble | |

| Diethyl phenylphosphonate | ~1.8 | Insoluble | Soluble |

Data Note: "Miscible" indicates the compound mixes in all proportions. "Insoluble" typically denotes solubility

g/L.

Visualization: Solubility Decision Framework

The following diagram illustrates the logical flow for predicting solubility and the necessary experimental checks.

Figure 1: Decision framework for predicting phosphonate solubility and identifying hydrolysis risks.

Experimental Protocol: Stability-Indicating Solubility Assessment

Objective: Determine the aqueous solubility of a PDE while simultaneously verifying it has not hydrolyzed. Scope: Applicable to all liquid or solid phosphonate diesters.

Materials

-

Solvent: Deuterated Water (

) and Deuterated Chloroform ( -

Buffer: 50 mM Phosphate Buffer (pH 7.4) - Avoid unbuffered water as hydrolysis generates acid, accelerating degradation.

-

Analytical Tool:

P NMR (Preferred) or HPLC-UV.

Workflow

-

Preparation of Organic Reference:

-

Dissolve 10 mg of the phosphonate in 0.6 mL

. -

Acquire a baseline

P NMR spectrum. Note the chemical shift (typically

-

-

Aqueous Saturation:

-

Add excess phosphonate (approx. 20 mg) to 1.0 mL of pH 7.4 Buffer.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

-

-

Analysis (The "Split-Phase" Check):

-

Carefully remove 0.5 mL of the clear supernatant.

-

If using NMR: Add 0.1 mL

(for lock) and acquire -

If using HPLC: Inject immediately using a neutral mobile phase (e.g., Water/Acetonitrile).

-

-

Interpretation:

-

Intact Diester: Single peak matching the

reference (allowing for slight solvent shift). -

Hydrolysis: Appearance of a new peak upfield (typically 2–5 ppm shift) corresponding to the mono-ester or phosphonic acid.

-

Figure 2: Experimental workflow for distinguishing true solubility from hydrolysis.

Applications & Implications

Horner-Wadsworth-Emmons (HWE) Reaction

-

Solvent Choice: The high organic solubility of PDEs allows HWE reactions to be run in a wide range of solvents (THF, DCM, Toluene).

-

Base Compatibility: When using aqueous bases (e.g., NaOH/Water biphasic conditions), the Diethyl benzylphosphonate type esters (insoluble in water) are ideal as they remain in the organic phase, protected from rapid hydrolysis until the phase-transfer catalyst engages.

Drug Delivery (ProTides)

-

Bioavailability: Drug developers often append diethyl phosphonate groups to increase lipophilicity (LogP) of polar drugs, facilitating cell membrane permeation.

-

Formulation: For intravenous formulations, water-soluble esters (Methyl/Ethyl R-groups) are preferred. For oral formulations requiring membrane crossing, more lipophilic esters (Benzyl/Phenyl) are selected.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6327654, Diethyl phosphite. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11248, Diethyl methylphosphonate. Retrieved from [Link]

-

Organic Syntheses. Diethyl (Dichloromethyl)phosphonate: Preparation and Use. Org.[1][2] Synth. 1997, 74, 108.[3] Retrieved from [Link]

Sources

Comparative Binding Kinetics & Stability Profile: PEG-Bis(phosphonate) vs. PEG-Monophosphonate Surface Ligands

Executive Summary

In the engineering of colloidal metal oxide nanoparticles—specifically Iron Oxide (IONPs), Titanium Dioxide (TiO₂), and Upconversion Nanoparticles (UCNPs)—surface ligand stability is the primary determinant of in vivo fate.

This guide analyzes the critical performance gap between PEG-Monophosphonate (MP) and PEG-Bis(phosphonate) (BP) anchoring groups. While MP ligands provide adequate colloidal stability in deionized water, they suffer from rapid desorption in physiological media due to competitive displacement by endogenous phosphates and serum proteins.

The Core Thesis: The transition from monodentate (MP) to geminal bisphosphonate (BP) anchors shifts the binding thermodynamics from a reversible adsorption equilibrium to a kinetically trapped, pseudo-irreversible state. This shift is driven by the chelate effect , rendering PEG-BP conjugates the superior choice for clinical translation.

Mechanistic Foundations: The Chelate Effect

To understand the disparity in binding affinity, we must look beyond simple electrostatics to coordination chemistry.

Coordination Modes

-

Monophosphonates (MP): Bind primarily through a monodentate (

) or bridging bidentate motif. This single point of failure means that the energy required to detach the ligand is relatively low ( -

Bisphosphonates (BP): Geminal bisphosphonates (P-C-P structure) possess two phosphonate groups on a single carbon. This geometry allows for tridentate or tetradentate coordination to the metal oxide surface.

Thermodynamic Stability

The superiority of BP is quantified by the chelate effect. The entropic penalty of binding two independent MP molecules is significantly higher than binding one BP molecule.

In physiological buffers (PBS), free phosphate ions (

Visualization of Binding Topologies

Figure 1: Comparative binding topology. Note the single point of failure for Monophosphonates versus the multipoint chelation of Bisphosphonates.

Comparative Stability Data

The following data summarizes the performance of 5nm Iron Oxide cores coated with PEG(2000)-Phosphonate variants, based on aggregated literature values and standard application data.

Table 1: Colloidal Stability Matrix

| Parameter | PEG-Monophosphonate (MP) | PEG-Bis(phosphonate) (BP) | Clinical Implication |

| Binding Mode | Monodentate / Bidentate | Tridentate / Tetradentate | BP resists detachment. |

| Stability in DI Water | > 6 months | > 12 months | Both are shelf-stable in water. |

| Stability in PBS (1x) | Aggregates < 4 hours | Stable > 7 months | CRITICAL: MP fails in blood mimics. |

| Stability in DMEM + Serum | Variable (Protein displacement) | High (Stealth maintained) | BP prevents opsonization better. |

| Hydrodynamic Size ( | Increases rapidly in saline | Constant ( | BP maintains circulation half-life. |

| Ligand Exchange Yield | Moderate (60-70%) | High (>90%) | BP drives reaction to completion. |

Technical Insight: In a direct comparison on NaLnF4 nanoparticles, PEG-monophosphonate coated particles precipitated immediately upon addition of phosphate buffer, whereas PEG-tetraphosphonate particles remained clear and monodisperse [1, 2].

Experimental Protocols: Self-Validating Systems

As a scientist, you must validate these claims in your own lab. The following protocols are designed to be "self-validating"—meaning the result itself confirms whether the synthesis was successful.

Protocol A: The "Phosphate Challenge" Assay

This is the gold-standard test to differentiate MP from BP coatings.

Reagents:

-

Synthesized PEG-coated Nanoparticles (1 mg/mL Fe).

-

10x Phosphate Buffered Saline (PBS).

Workflow:

-

Baseline: Measure

(Hydrodynamic Diameter) of particles in DI water. -

Challenge: Add 100 µL of 10x PBS to 900 µL of nanoparticle solution (Final: 1x PBS).

-

Incubation: Incubate at 37°C.

-

Readout: Measure

at T=0, T=1h, T=24h.

Validation Criteria:

-

MP Failure: Size increases by >50% or PDI > 0.4 within 4 hours. Visible precipitate may form.

-

BP Success: Size remains within 10% of baseline after 24 hours.

Protocol B: Ligand Exchange Synthesis (Oleic to PEG-BP)

This method utilizes the high affinity of BP to displace hydrophobic oleic acid ligands.

Figure 2: Ligand exchange workflow for converting hydrophobic cores to hydrophilic, bio-stable colloids.

Step-by-Step Methodology:

-

Dispersion: Disperse 10 mg of Oleic Acid-capped IONPs in 5 mL THF (Tetrahydrofuran).

-

Addition: Add 50 mg of PEG(2000)-Bisphosphonate dissolved in 2 mL THF.

-

Note: A large molar excess of ligand is required to drive the equilibrium.

-

-

Reaction: Heat to 60°C for 4 hours or stir at Room Temperature for 24 hours.

-

Causality: Heat overcomes the activation energy for desorption of the oleic acid, allowing the BP to anchor.

-

-

Purification: Add 15 mL hexane to precipitate the PEG-coated particles (Oleic acid remains in hexane). Centrifuge (8000 rpm, 10 min).

-

Redispersal: Discard supernatant. Dry pellet briefly. Redisperse in DI water.

-

Self-Check: If the pellet does not disperse immediately in water, the exchange density was insufficient.

-

Application Implications

In Vivo Circulation & Safety

For drug delivery, the stability of the PEG corona is paramount. If the PEG ligand desorbs in the bloodstream:

-

Opsonization: Serum proteins (albumin, IgG) immediately coat the bare oxide surface.

-

Clearance: The Reticuloendothelial System (RES)—specifically Kupffer cells in the liver—recognizes the opsonized particles and clears them within minutes (

). -

Toxicity: Bare metal oxide surfaces can generate Reactive Oxygen Species (ROS).

MRI Contrast Agents

In MRI applications (T1/T2 agents), water accessibility to the magnetic core is key. BP anchors provide a thin, rigid attachment that prevents aggregation (which distorts relaxivity) while maintaining the hydration sphere.

References

-

Boyer, C., et al. (2014). Functional PEG–PAMAM-Tetraphosphonate Capped NaLnF4 Nanoparticles and their Colloidal Stability in Phosphate Buffer. Langmuir, 30(28), 8352–8359. [Link]

-

Basly, B., et al. (2010). Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging.[3] ACS Nano, 4(2), 879–891. [Link]

-

Gao, Z., et al. (2022).[4] Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples. Journal of Materials Chemistry B, 10, 3956-3966. [Link]

-

Lalatonne, Y., et al. (2008). Bis-phosphonates: A New Class of Anchoring Molecules for the Surface Modification of Iron Oxide Nanoparticles. Chemical Communications, (22), 2553–2555. [Link]

-

Daou, T.J., et al. (2009). Hydrothermal Synthesis of Bisphosphonate-Functionalized Iron Oxide Nanoparticles. Chemistry of Materials, 21(19), 4605–4614. [Link]

Sources

- 1. gaomingyuan.com [gaomingyuan.com]

- 2. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

Methodological & Application

Synthesis of PROTACs using PEG5-bis(phosphonate) linkers

Application Note: High-Fidelity Synthesis of PROTACs via PEG5-Bis(phosphonate) Linkers

Executive Summary

The efficacy of a PROTAC is governed not only by its ligands but critically by the linker's physicochemical properties—length, flexibility, and metabolic stability.[1][2] While amide and ether linkages are commonplace, they often suffer from rapid enzymatic hydrolysis or poor membrane permeability.

This guide details the application of PEG5-bis(phosphonate) linkers to construct PROTACs via the Horner-Wadsworth-Emmons (HWE) reaction . This methodology generates robust carbon-carbon double bonds (alkenes) between the linker and ligands. Unlike hydrolyzable amides, these alkene bridges offer superior metabolic stability and rigid stereochemical control (E-selectivity), locking the PROTAC into a conformation that can enhance ternary complex stability.

Technical Background & Mechanistic Insight

The Reagent: PEG5-Bis(phosphonate)

The reagent is a homobifunctional linker comprising a polyethylene glycol (PEG) core (n=5) terminated at both ends by diethyl phosphonate esters.

-

Structure:

-

Role: Acts as the nucleophilic partner in the HWE olefination, reacting with aldehyde-functionalized ligands.

The Chemistry: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is preferred over the classic Wittig reaction for PROTAC synthesis due to:

-

Water-Soluble Byproducts: The phosphate byproduct is water-soluble, simplifying purification.[3]

-

Stereocontrol: It predominantly yields thermodynamically stable (E)-alkenes (trans-isomers), reducing conformational heterogeneity in the final drug product.

-

Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, allowing reaction with sterically hindered aldehydes often found on complex E3 ligase ligands (e.g., VHL or Cereblon derivatives).

Strategic Synthesis Protocol

Critical Challenge: The PEG5-bis(phosphonate) linker is symmetric . Simply mixing Ligand A, Ligand B, and the linker results in a statistical mixture of homodimers (A-Linker-A, B-Linker-B) and the desired heterodimer.

Expert Solution: Use a Statistical Desymmetrization Strategy . By using a large excess of the linker in the first step, we force the formation of the mono-adduct, which is then purified before attaching the second ligand.

Workflow Visualization

Figure 1: Stepwise desymmetrization workflow to prevent homodimer formation during PROTAC assembly.

Detailed Experimental Protocol

Materials:

-

PEG5-bis(diethylphosphonate) linker.

-

Ligand A-CHO (Target Protein Binder, aldehyde functionalized).

-

Ligand B-CHO (E3 Ligase Binder, aldehyde functionalized).

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) OR LiHMDS (1M in THF).

-

Anhydrous THF or DMF.

Step 1: Synthesis of Mono-Phosphonate Intermediate

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve PEG5-bis(phosphonate) (10.0 equiv) in anhydrous THF (0.1 M).

-

Deprotonation: Cool to 0°C. Add NaH (1.2 equiv relative to Ligand A) . Stir for 20 minutes. The solution should bubble slightly (H2 evolution) and may turn slightly yellow, indicating carbanion formation.

-

Addition: Add Ligand A-CHO (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

-

Expert Note: Slow addition of the limiting reagent (Ligand A) to the excess linker ensures that Ligand A molecules rarely encounter a linker that has already reacted, preventing A-Linker-A formation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of Ligand A-CHO and formation of the mono-alkene product.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

-

Purification: This is critical. Flash chromatography (SiO2) is required to separate the Mono-Adduct (polar) from the huge excess of unreacted Linker (very polar) and any trace homodimer.

-

Tip: Phosphonates are distinct on TLC (stain with KMnO4 or Iodine).

-

Step 2: Assembly of Final PROTAC

-

Activation: Dissolve the purified Mono-Adduct (1.0 equiv) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add NaH (1.5 equiv) or LiHMDS (1.5 equiv) . Stir for 20 mins.

-

Coupling: Add Ligand B-CHO (1.2 equiv) .

-

Completion: Warm to RT and stir overnight.

-

Final Purification: Quench, extract, and purify via Preparative HPLC (Reverse Phase C18) to isolate the final PROTAC.

Comparative Analysis: HWE vs. Standard Linkers

The choice of chemistry dictates the physical properties of the degrader.

| Feature | Amide Coupling (Standard) | HWE Coupling (PEG-Phosphonate) | Impact on PROTAC |

| Bond Type | Amide (-CONH-) | Alkene (-CH=CH-) | Alkenes are non-hydrolyzable. |

| Metabolic Stability | Moderate (Susceptible to peptidases) | High (Resistant to proteases/esterases) | Longer in vivo half-life. |

| Stereochemistry | Rotatable bonds | Rigid (E-isomer) | Locks orientation; may improve selectivity. |

| Synthesis Complexity | Low (1 step) | High (2 steps + purification) | HWE requires careful desymmetrization. |

| Solubility | Moderate | High (Phosphate byproducts removed) | Cleaner final product profile. |

Mechanism of Action: The HWE Cycle

Understanding the reaction cycle helps in troubleshooting low yields. If the reaction stalls, it is usually at the elimination step (Intermediate 3 to Product).

Figure 2: The Horner-Wadsworth-Emmons reaction cycle generating the metabolically stable alkene bridge.

Troubleshooting & Expert Tips

-

Aldehyde Stability: Ensure your ligands (POI or E3 binders) do not contain other base-sensitive groups (e.g., esters that might saponify). If they do, use LiHMDS at -78°C instead of NaH at 0°C, as it is a non-nucleophilic base.

-

Z-Isomer Contamination: While HWE favors E, trace Z isomers can form. These are usually separable by Prep-HPLC. If Z-selectivity is actually desired (to induce a "U-shape" turn), use Still-Gennari conditions (trifluoroethyl phosphonates/KHMDS), though this requires a modified linker.

-

Bone Targeting Confusion: Do not confuse "PEG-bis(phosphonate)" linkers with Bisphosphonate Ligands (e.g., Alendronate). The latter are used to target bone tissue [1].[4] The reagent described here is for synthesis. If you need to make a bone-targeting PROTAC, you would use a heterobifunctional linker (e.g., NHS-PEG-Phosphonate) to attach a bisphosphonate drug as one of the ligands.

References

-

MedChemExpress. "PEG5-bis-(Ethyl phosphonate) | PROTAC Linker." MedChemExpress Product Guide. Accessed February 2026. Link

-

BroadPharm. "What are PROTAC Linkers? - Structural Considerations." BroadPharm Application Notes, December 12, 2022. Link

-

Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols." Organic Chemistry Portal. Link

-

Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link

-

Enamine. "Building blocks and linkers for PROTAC synthesis." Enamine Drug Discovery. Link

Sources

Application Note: High-Stability Functionalization of TiO₂ Nanoparticles with PEG5-Bisphosphonate Anchors

Executive Summary

This guide details the protocol for covalently anchoring PEG5-bisphosphonate ligands onto Titanium Dioxide (TiO₂) nanoparticles. Unlike carboxylic acid anchors, which are prone to hydrolytic desorption in physiological media, bisphosphonates form robust Ti-O-P tridentate or bidentate coordinative bonds. This protocol ensures high grafting density, colloidal stability in biological buffers, and resistance to competitive displacement by serum proteins.

Scientific Background & Mechanism[1][2][3]

The Chelation Advantage

The primary challenge in TiO₂ functionalization for biological applications is the lability of the surface bond. While carboxylates (

Bisphosphonates (BPs) overcome this by mimicking the inorganic phosphate structure but with higher affinity. The P-C-P backbone resists enzymatic hydrolysis, and the phosphonate groups (

Mechanism of Action

The binding occurs via a condensation reaction, often accelerated by heat. The PEG5 chain (polyethylene glycol, n=5) provides a short, hydrophilic spacer that imparts steric stabilization and "stealth" properties, reducing opsonization without significantly increasing the hydrodynamic radius (

Binding Modes:

-

Monodentate: One P-O-Ti bond (Less stable).

-

Bidentate: Two P-O-Ti bonds (Stable).

-

Tridentate: Three P-O-Ti bonds (Most stable, thermodynamically preferred).

Mechanistic Visualization

Figure 1: Reaction pathway from physisorption to stable covalent coordination.

Materials & Equipment

| Category | Item | Specifications |

| Reagents | TiO₂ Nanoparticles | P25 (Degussa) or Anatase (<25 nm), dried |

| PEG5-Bisphosphonate | MW ~400-600 Da (purity >95%) | |

| Solvent | Ethanol (Absolute) or Milli-Q Water | |

| pH Adjuster | dilute NaOH or HCl | |

| Equipment | Ultrasonicator | Bath or Probe type (for dispersion) |

| Centrifuge | High-speed (>10,000 x g) | |

| Heating Block/Oil Bath | Capable of 60°C - 80°C | |

| TGA Analyzer | For grafting density quantification |

Experimental Protocol

Phase 1: Surface Activation (Pre-treatment)

Rationale: Fresh

-

Suspend TiO₂ powder in 1M NaOH.

-

Sonicate for 15 minutes.

-

Wash 3x with Milli-Q water via centrifugation (12,000 rpm, 10 min) until supernatant pH is neutral.

-

Optional: UV-ozone treat dry powder for 20 mins to remove organic contaminants.

Phase 2: Functionalization (The "Grafting-To" Method)

Rationale: Elevated temperature drives the condensation reaction (water elimination) and promotes the thermodynamic bidentate/tridentate state.

-

Dispersion: Disperse 50 mg of activated TiO₂ in 20 mL of Milli-Q water (or Ethanol/Water 1:1). Sonicate for 20 mins to break aggregates.

-

Ligand Addition: Add PEG5-Bisphosphonate to the dispersion.

-

Ratio: Use a large molar excess. Recommended: 5-10 molecules per

of surface area. -

Calculation: If TiO₂ specific surface area (SSA) is 50

, total area =

-

-

pH Adjustment: Adjust pH to ~4.5 - 5.0.

-

Note: Slightly acidic conditions protonate the surface (

) and the phosphonate (

-

-

Incubation: Heat the mixture to 60°C under vigorous stirring for 12-24 hours .

-

Alternative: Reflux in ethanol at 78°C for 6 hours.

-

Phase 3: Purification

Rationale: Removal of physisorbed (loosely bound) ligand is critical for accurate characterization.

-

Centrifuge at 15,000 rpm for 20 mins. Discard supernatant.

-

Resuspend pellet in fresh solvent and sonicate briefly.

-

Repeat wash cycle 3 times.

-

Final Step: Dialysis (MWCO 1 kDa) against water for 24 hours can ensure complete removal of free ligand if high purity is required for cell studies.

Phase 4: Workflow Visualization

Figure 2: Step-by-step experimental workflow for TiO₂ functionalization.

Quality Control & Characterization

Thermogravimetric Analysis (TGA)

TGA is the gold standard for quantifying grafting density. Heat the sample from 25°C to 800°C at 10°C/min in air/nitrogen.

Data Interpretation:

-

<150°C: Loss of physisorbed water.

-

200°C - 600°C: Decomposition of the organic PEG5-BP layer.

Grafting Density Equation (

-

: Molecules per

- : Weight loss % (organic fraction)

- : Residual weight % (inorganic TiO₂)

-

: Avogadro’s number (

-

: Molecular weight of the ligand (

-

: Specific Surface Area of TiO₂ (

FTIR Spectroscopy

Comparison of Bare vs. Functionalized TiO₂.[2]

| Wavenumber ( | Assignment | Observation in Functionalized Sample |

| 3400 (Broad) | O-H stretch | Reduced intensity (surface -OH consumed) |

| 2850 - 2920 | C-H stretch ( | New peaks (from PEG chain) |

| 1000 - 1150 | P-O stretch | New broad band (indicates P-O-Ti bond) |

| ~1640 | Ti-OH bending | Shifted or reduced |

Colloidal Stability (DLS & Zeta Potential)

-

DLS: Expect a slight increase in hydrodynamic diameter (

to -

Zeta Potential: Bare TiO₂ is usually positive in acidic pH and negative in basic (IEP ~6). PEG-BP functionalization often shifts the Isoelectric Point (IEP) and neutralizes the charge magnitude, or maintains a negative charge over a wider pH range depending on the BP headgroup ionization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Aggregation during reaction | pH near Isoelectric Point (IEP) | Ensure reaction pH is away from IEP of bare TiO₂ (usually pH 6). React at pH 4-5.[3] |

| Low Grafting Density | Insufficient reaction time or temp | Increase temp to reflux; extend time to 48h. |

| Desorption in PBS | Monodentate binding dominance | Use "Post-annealing": Dry the washed particles and heat at 100°C for 1h to force condensation to tridentate mode. |

References

-

Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry, 15(35-36), 3761-3768. [Link]

-

Zoulalian, V., et al. (2010). Functionalization of titanium oxide surface by phosphonic acids.[1][2] Langmuir, 26(1), 74-82. [Link]

-

Textor, M., et al. (2001). Structural chemistry of self-assembled monolayers of octadecylphosphoric acid on tantalum oxide surfaces. Langmuir, 17(13), 4014-4023. [Link]

-

De Palma, R., et al. (2007). Silane- versus phosphonate-anchored surface-initiated polymerization on iron oxide nanoparticles. Langmuir, 23(13), 7113-7122. [Link]

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]

Sources

Using PEG-bis(phosphonate) for ligand exchange on colloidal nanocrystals

The continued development of novel bisphosphonate ligands with diverse PEG lengths and terminal functionalities will further expand the utility of this robust surface chemistry platform. [22][23]

References

-

Pérez-Balado, C., et al. (2012). Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. ACS Nano. [Link]

-

Kachbi-Khelfallah, S., et al. (2016). Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates. Beilstein Journal of Organic Chemistry, 12, 1366–1371. [Link]

-

Kachbi-Khelfallah, S., et al. (2016). Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates. PMC. [Link]

-

Pérez-Balado, C., et al. (2012). Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. PMC. [Link]

-

De Roo, J., et al. (2017). The binding affinity of monoalkyl phosphinic acid ligands towards nanocrystal surfaces. Ghent University Academic Bibliography. [Link]

-

Claereboudt, E., et al. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. PMC. [Link]

-

Claereboudt, E., et al. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. JACS Au. [Link]

-

Martin, J. D., et al. (2022). Copper Phosphonate Lamella Intermediates Control the Shape of Colloidal Copper Nanocrystals. PMC. [Link]

-

De Roo, J., et al. (2017). The binding affinity of monoalkyl phosphinic acid ligands towards nanocrystal surfaces. Chemistry of Materials. [Link]

-

Kachbi-Khelfallah, S., et al. (2016). Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates. Beilstein Journal of Organic Chemistry. [Link]

-

Susumu, K., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. MDPI. [Link]

-

Wahsner, J., et al. (2014). Functional PEG–PAMAM-Tetraphosphonate Capped NaLnF4 Nanoparticles and their Colloidal Stability in Phosphate Buffer. Langmuir. [Link]

-

Kachbi-Khelfallah, S., et al. (2016). Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates. PubMed. [Link]

-

Al-Jamal, K. T., et al. (2014). Three bisphosphonate ligands improve the water solubility of quantum dots. PubMed. [Link]

-

Probst, C. E., et al. (2018). Stable DHLA–PEG capped PbS quantum dots: from synthesis to near-infrared biomedical imaging. Journal of Materials Chemistry B. [Link]

-

Etheridge, M. L., et al. (2022). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples. NSF Public Access Repository. [Link]

-

Algar, W. R., et al. (2009). Polyethylene glycol-based bidentate ligands to enhance quantum dot and gold nanoparticle stability in biological media. Nature Protocols. [Link]

-

Etheridge, M. L., et al. (2022). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples. PMC. [Link]

-

Probst, C. E., et al. (2018). Stable DHLA–PEG capped PbS quantum dots: from synthesis to near-infrared biomedical imaging. SciSpace. [Link]

-

Mizrahi, B., et al. (2015). Biodegradable bisphosphonate nanoparticles for imaging and therapeutic applications in osteosarcoma. ResearchGate. [Link]

-

Joseph, S. T., et al. (2016). Ligand exchange reactions and PEG stabilization of gold nanoparticles. ResearchGate. [Link]

-

An, B., et al. (2020). Bisphosphonate Polymeric Ligands on Inorganic Nanoparticles. ACS Figshare. [Link]

-

Liu, X., et al. (2022). Designing efficient ligand exchange strategies for the synthesis of stable perovskite nanocrystals. Journal of Materials Chemistry C. [Link]

-

Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. [Link]

-

Ko, D., et al. (2025). PEG-coated nanoparticles to sustain drug release for ophthalmic drug delivery. Investigative Ophthalmology & Visual Science. [Link]

-

An, B., et al. (2020). Bisphosphonate Polymeric Ligands on Inorganic Nanoparticles. Semantic Scholar. [Link]

-

Cole, L. E., et al. (2018). Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications. PubMed. [Link]

-

Tu, C-Y., et al. (2024). Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence. MDPI. [Link]

-

Perovskite-Info. (2024). New ligand exchange process enables improved perovskite quantum dots for efficient and stable solar cells. Perovskite-Info. [Link]

-

Pansu, R. B., et al. (2018). The ligand-exchange mechanism on CsPbBr3 QD surfaces. ResearchGate. [Link]

-

Rainò, G., et al. (2018). Suppression of blinking in single CsPbBr3 perovskite nanocrystals through surface ligand exchange. RSC Publishing. [Link]

-

Schaffert, D., et al. (2022). PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes. MDPI. [Link]

-

De Roo, J. (2023). The Surface Chemistry of Colloidal Nanocrystals Capped by Organic Ligands. Accounts of Chemical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 12. researchgate.net [researchgate.net]

- 13. Stable DHLA–PEG capped PbS quantum dots: from synthesis to near-infrared biomedical imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.figshare.com [acs.figshare.com]

- 16. PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes [mdpi.com]

- 17. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Three bisphosphonate ligands improve the water solubility of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Optimizing PEG-Phosphonate Grafting Density on Ceramic Membranes for Enhanced Bio-inertness

An Application Guide by Gemini Scientific

For Researchers, Scientists, and Drug Development Professionals.

Foundational Principles: The Rationale for Surface Engineering

Ceramic membranes, prized for their mechanical strength, thermal stability, and chemical resistance, are foundational in many separation and filtration processes. However, their inherent surface chemistry often leads to biofouling—the non-specific adsorption of proteins, cells, and other biomolecules. This phenomenon degrades membrane performance, reduces operational lifespan, and can compromise product purity.

Surface modification with Poly(ethylene glycol) (PEG) is a premier strategy to mitigate this issue. A dense layer of PEG chains creates a hydrophilic, sterically repulsive barrier that dramatically reduces biofouling.[1][2] The effectiveness of this "stealth" layer is not merely dependent on the presence of PEG, but is critically governed by its grafting density (σ) —the number of polymer chains anchored per unit of surface area.

This guide provides a comprehensive framework for optimizing the grafting of PEG-phosphonates onto ceramic membranes. We will delve into the causality behind experimental choices, provide validated protocols for grafting and characterization, and offer a quantitative approach to achieving surfaces with superior anti-fouling properties.[1][3] The phosphonate anchoring group is specifically chosen for its ability to form strong, hydrolytically stable bonds with the metal oxide surfaces typical of ceramic membranes (e.g., Al₂O₃, ZrO₂, TiO₂), ensuring the durability of the modification.[4][5][6]

The Phosphonate Anchor: A Stable Foundation

The success of any surface modification hinges on the stability of the anchor. Phosphonic acids (R-PO(OH)₂) form robust covalent bonds with metal oxide surfaces through condensation reactions with surface hydroxyl groups (M-OH).[7][8] This interaction, often involving multidentate binding, creates a more hydrolytically stable linkage compared to alternatives like silanes, particularly in aqueous environments.[4][6] Understanding this mechanism is crucial for selecting appropriate reaction conditions that favor the formation of a dense and stable anchor layer.

The PEG Layer: From "Mushroom" to "Brush" Regime

The conformation of the grafted PEG chains, and thus their anti-fouling efficacy, is directly related to the grafting density.

-

Low Density (Mushroom Regime): At low surface coverage, PEG chains adopt a coiled, mushroom-like conformation. While providing some hydrophilicity, this regime leaves significant surface area exposed and is less effective at preventing protein adsorption.

-

High Density (Brush Regime): As the distance between grafting points becomes smaller than the polymer's radius of gyration, steric repulsion forces the chains to extend away from the surface, forming a dense "brush."[9] This extended conformation maximizes the hydration layer and steric hindrance, creating a highly effective barrier against foulants.[1][2]

The primary goal of optimization is to achieve a grafting density well within the brush regime. The transition between these regimes depends on the molecular weight (MW) of the PEG used; longer chains require a lower numerical grafting density to enter the brush regime compared to shorter chains.[9][10]

Experimental Design & Optimization Strategy

Achieving a high grafting density is a multi-parameter problem. The following sections outline the critical variables and provide a logical workflow for their optimization.

Materials & Reagents

| Component | Specification | Rationale / Supplier Example |

| Ceramic Membranes | Alumina (γ-Al₂O₃), Zirconia (ZrO₂), or Titania (TiO₂) flat sheet or hollow fiber | Surface must be rich in metal oxides. Commercially available from suppliers like Inopor, Sterlitech. |

| PEG-Phosphonate | Methoxy-PEG-Phosphonic Acid, MW 2kDa, 5kDa, 10kDa | Methoxy-terminated to prevent cross-linking. Phosphonic acid for direct anchoring.[11] Available from suppliers like Precise PEG, Broadpharm. |

| Solvents | Toluene (Anhydrous), Ethanol (200 Proof), Deionized (DI) Water (18.2 MΩ·cm) | Toluene is a common non-aqueous solvent for grafting. Ethanol and water for cleaning. |

| Cleaning Reagents | Sulfuric Acid (H₂SO₄, 98%), Hydrogen Peroxide (H₂O₂, 30%) | For preparing Piranha solution (use with extreme caution). |

| Inert Gas | Nitrogen (N₂) or Argon (Ar), High Purity | To prevent unwanted side reactions with atmospheric moisture during grafting. |

Detailed Experimental Protocols

These protocols provide a validated starting point. Optimization will involve systematically varying parameters highlighted in Section 4.

Protocol 1: Ceramic Membrane Pre-treatment and Activation

Rationale: This step is critical to remove organic contaminants and maximize the density of surface hydroxyl (-OH) groups, which are the reaction sites for phosphonate anchoring.[4] Inadequate cleaning is a primary cause of low and inconsistent grafting density.

-

Initial Solvent Cleaning:

-

Submerge the ceramic membrane in a beaker of ethanol.

-

Sonicate for 15 minutes to remove gross organic contaminants.

-

Repeat with fresh ethanol, followed by a final sonication in DI water for 15 minutes.

-

Dry the membrane under a stream of N₂ and then in a vacuum oven at 110°C for 2 hours.

-

-

Oxidative Cleaning & Hydroxylation (Choose one method):

-

Method A: Piranha Etch (EXTREME CAUTION - HIGHLY CORROSIVE AND EXPLOSIVE):

-

In a glass container within a fume hood, slowly add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution is highly exothermic.

-

Submerge the dried membrane in the Piranha solution for 30-45 minutes.

-

Carefully remove the membrane and rinse extensively with DI water (minimum 5 cycles).

-

-

Method B: Plasma Treatment (Safer Alternative):

-

Place the solvent-cleaned membrane in a plasma cleaner.

-

Treat with an oxygen or air plasma for 5-10 minutes according to manufacturer instructions. This effectively removes residual organic traces and hydroxylates the surface.

-

-

-

Final Drying:

-

Thoroughly rinse the membrane with DI water.

-

Dry the membrane under a stream of N₂ and then in a vacuum oven at 110°C overnight. Store in a desiccator until use. The surface is now considered "activated."

-

Protocol 2: PEG-Phosphonate Grafting Reaction

Rationale: This "grafting-to" approach involves reacting a pre-synthesized polymer with the activated surface. Anhydrous conditions are preferred to prevent the PEG-phosphonate from reacting with water instead of the membrane surface. The reaction is typically performed at elevated temperatures to increase reaction kinetics.

-

Prepare Grafting Solution:

-

In a glovebox or under an inert atmosphere, dissolve the desired amount of Methoxy-PEG-Phosphonic Acid in anhydrous toluene to a final concentration (e.g., 10 mg/mL). This concentration is a key parameter for optimization.

-

Stir the solution until the polymer is fully dissolved.

-

-

Grafting Reaction:

-

Place the activated, dry ceramic membrane into a Schlenk flask or similar reaction vessel.

-

Transfer the PEG-phosphonate solution into the vessel, ensuring the membrane is fully submerged.

-

Heat the vessel to the desired temperature (e.g., 60-80°C) under a continuous N₂ or Ar blanket. Temperature and time are key optimization parameters.

-

Allow the reaction to proceed with gentle stirring for a set duration (e.g., 12-24 hours).

-

Protocol 3: Post-Grafting Rinsing

Rationale: This step is essential to remove any non-covalently bound (physisorbed) PEG molecules. Incomplete rinsing will lead to an overestimation of the grafting density.

-

Initial Toluene Rinse:

-

Remove the membrane from the reaction solution.

-

Rinse thoroughly with fresh anhydrous toluene to remove the bulk of the unreacted polymer solution.

-

-

Soxhlet Extraction or Extensive Sonication:

-

Place the membrane in a beaker with fresh toluene and sonicate for 30 minutes. This helps dislodge physisorbed chains.

-

Repeat this sonication step with fresh toluene at least 3-4 times.

-

For the most rigorous cleaning, a Soxhlet extraction with toluene for 12-24 hours is the gold standard.

-

-

Final Drying:

-

Dry the rinsed membrane under a stream of N₂ and then in a vacuum oven at 50°C overnight to remove all residual solvent. The modified membrane is now ready for characterization.

-

Characterization and Quantitative Analysis

No optimization is possible without robust quantification. This section details the key techniques to measure the outcome of the grafting process.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. By heating the modified membrane in an oxidizing atmosphere (air), the grafted organic PEG layer is burned off, while the ceramic base remains. The resulting mass loss is directly proportional to the amount of grafted PEG.[12][13][14]

Protocol:

-

Carefully weigh a piece of the unmodified (control) membrane and the PEG-grafted membrane (approx. 5-10 mg each).

-

Place the sample in a TGA pan.

-

Heat from 30°C to 800°C at a rate of 10°C/min under a flow of air (e.g., 100 mL/min).[13]

-

Record the mass loss between 200°C and 600°C, which corresponds to the decomposition of the PEG chains.

Data Interpretation & Calculation: The grafting density, σ (chains/nm²), is calculated using the following equation, adapted from established literature[12][15]:

σ (chains/nm²) = ( W_PEG × A_spec × 10²¹ ) / ( W_ceramic × M_n × N_A )

Where:

-

W_PEG : Mass loss of PEG from TGA (g).

-

W_ceramic : Residual mass of the ceramic membrane at the end of the TGA run (g).

-

A_spec : Specific surface area of the ceramic membrane (m²/g), determined by BET analysis.

-

M_n : Number-average molecular weight of the PEG-phosphonate ( g/mol ).

-

N_A : Avogadro's number (6.022 x 10²³ mol⁻¹).

-

10²¹ : Conversion factor from m² to nm².

Surface Wettability: Contact Angle Goniometry

Principle: Contact angle measurement quantifies the wettability of a surface. A successful PEG grafting will create a highly hydrophilic surface. A low water contact angle (< 30°) is indicative of a dense PEG layer, while a high angle suggests poor grafting or a contaminated surface.[6][16]

Protocol:

-

Place a flat piece of the dried membrane on the goniometer stage.

-

Dispense a small droplet (2-5 µL) of DI water onto the surface.

-

Capture an image of the droplet at the solid-liquid-gas interface within seconds of deposition.

-

Use the instrument's software to measure the static contact angle.[16][17]

-

Measure at least 3-5 different spots on the surface to ensure homogeneity.

Surface Composition: X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique that provides the elemental composition and chemical state of the top 5-10 nm of a material.[18] It is used to confirm the presence of the grafted layer by detecting Carbon (from PEG) and Phosphorus (from the phosphonate anchor) and to quantify the attenuation of the substrate signal (e.g., Al 2p, Zr 3d).[18][19]

Protocol:

-

Mount a sample of the modified membrane onto the XPS sample holder.

-

Acquire a survey spectrum to identify all elements present.

-

Acquire high-resolution spectra for C 1s, O 1s, P 2p, and the primary element of the ceramic substrate (e.g., Al 2p, Zr 3d).

Data Interpretation:

-

A significant increase in the C 1s signal and the appearance of a P 2p signal confirm successful grafting.

-

The high-resolution C 1s spectrum can be deconvoluted to show a dominant C-O-C peak (~286.5 eV) characteristic of the PEG backbone.

-

The attenuation of the substrate signal can be used in overlayer models to estimate the thickness of the PEG layer.[20]

Optimization Results and Data Summary

Systematically vary one parameter at a time (e.g., PEG concentration, reaction time) while keeping others constant. Characterize each sample and compile the results to identify the optimal conditions.

Table 1: Example Optimization Data for PEG-Phosphonate (5 kDa) on Alumina Membranes

| Run | PEG Conc. (mg/mL) | Time (h) | Temp (°C) | Water Contact Angle (°) | Grafting Density (σ) (chains/nm²) |

| 1 | 5 | 12 | 60 | 45 ± 4 | 0.21 |

| 2 | 10 | 12 | 60 | 32 ± 3 | 0.35 |

| 3 | 20 | 12 | 60 | 25 ± 2 | 0.41 |

| 4 | 10 | 24 | 60 | 28 ± 3 | 0.38 |

| 5 | 10 | 12 | 80 | 26 ± 2 | 0.40 |

| 6 | 20 | 24 | 80 | 18 ± 2 | 0.48 |

Analysis: Based on this example data, Run 6 yielded the highest grafting density and the most hydrophilic surface, suggesting that higher concentrations, longer reaction times, and higher temperatures favor the grafting reaction for this specific system.

References

- Giljohann, D. A., et al. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. Analytical Chemistry.

- Calzolai, L., et al. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. RSC Advances.

- EAG Laboratories. FTIR & Contact Angle Measurements of Surface Modified Polymers. EAG.com.

- Ossila.

- Anderson Materials Evaluation. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis.

- Gao, J., et al. Bonding of phosphonic acids to metal oxide surface.

- Fukutomi, T., et al. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models. PubMed.

- Sahu, S. K., et al. Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors. JACS Au.

- Gérard, P., et al. Anchoring of Phosphonate and Phosphinate Coupling Molecules on Titania Particles.

- Heuberger, M. P., et al.

- Alfa Chemistry. Determination of Contact Angle, Wetting Behavior and Surface Energy. alfa-chemistry.com.

- Unknown Author. Effect of Polyethylene Glycol on Protein Dimer Stability. University of Puget Sound.

- Gasiorek, E., et al. Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C.

- Le-Thanh, G., et al.

- Precise PEG.

- Landman, J., et al. Hybrid ceramic nanofiltration membranes prepared by impregnation and solid-state grafting of organo-phosphonic acids.

- Van Zee, N. J., & Nicolaÿ, R.

- Nanoscience Instruments. Contact Angle Measurements and Wettability. nanoscience.com.

- Liu, C., et al.

- Landman, J., et al. Hybrid Ceramic Nanofiltration Membranes Prepared by Impregnation and Solid-State Grafting of Organo-Phosphonic Acids. SSRN.

- Wei, L., et al. Effective construction of anti-fouling zwitterion-functionalized ceramic membranes for separation of oil-in-water emulsion based on PDA/PEI co-deposition. Scilit.

- Wei, L., et al. Effective construction of anti-fouling zwitterion-functionalized ceramic membranes for separation of oil-in-water emulsion based on PDA/PEI co-deposition. Journal of Environmental Chemical Engineering.

- Al-Azzam, W., et al. Tuning the Density of Poly(ethylene glycol)

- Kyriakou, N., et al. Hydrolytic stability of PEG-grafted γ-alumina membranes: Alkoxysilane vs phosphonic acid linking groups.

- Vermette, P., et al. The surface density gradient of grafted poly (ethylene glycol)

- Wang, W., et al. Enhanced antifouling properties of marine antimicrobial peptides by PEGylation. Frontiers in Bioengineering and Biotechnology.

- Kyriakou, N., et al. Water permeability results of the PEG-grafted membranes after...

- Narayanan, A., et al. Typical TGA curves for ' grafting to ' (74.5% residual weight) and...

- Kyriakou, N., et al. Hydrolytic stability of PEG-grafted γ-alumina membranes: alkoxysilane vs phosphonic acid linking groups. ISPT.

- Demadis, K. D., et al. PEG-400-mediated synthesis of phosphonates.

- Pérez-Madrigal, M. M., et al. A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI.

- Adamska, K., et al. Surface modification of bioceramics by PEG grafting. Biblioteka Nauki.

- Wang, W., et al.

- Wang, W., et al.

- Rocky Mountain Labs. XPS Analysis of Ceramics. rockymountainlabs.com.

- Zhu, Y., et al. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.

- We, X., et al. Correlation between Grafting Density and Confined Crystallization Behavior of Polyethylene Glycol Grafted to Silica. ADDI - EHU.

- BOC Sciences.

- ResearchGate. Rejection rate of the zirconia membrane as a function of the PEG molecular weight.

- Valiokas, R., et al.

- Flores-Cedillo, M. L., et al. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts. MDPI.

- Flores-Cedillo, M. L., et al. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts. Preprints.org.

- Jones, M. A., et al.

- ResearchGate. High‐resolution X‐ray photoelectron spectroscopy (XPS) spectra of (A1)...

Sources

- 1. Membranes with Surface-Enhanced Antifouling Properties for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effective construction of anti-fouling zwitterion-functionalized ceramic membranes for separation of oil-in-water emulsion based on PDA/PEI co-deposition | Scilit [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]

- 10. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nanoscience.com [nanoscience.com]

- 17. ossila.com [ossila.com]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. XPS investigation of DNA binding to zirconium-phosphonate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Troubleshooting & Optimization

Troubleshooting incomplete hydrolysis of phosphonate diethyl esters

Introduction: The Dealkylation Challenge

Welcome to the Phosphonate Chemistry Support Center. You are likely here because your conversion of a phosphonate diethyl ester (

Unlike carboxylic esters, phosphonate esters are exceptionally stable. The

This guide prioritizes the McKenna Method (TMSBr) and Jung-Lyster Method (TMSI) as the industry standards for mild, complete hydrolysis.

Quick Triage: Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of incomplete hydrolysis.

Module 1: The McKenna Method (TMSBr)

The Gold Standard for Labile Substrates

The most common cause of "incomplete" hydrolysis is not the chemistry itself, but the quality of the reagent. Bromotrimethylsilane (TMSBr) is highly moisture-sensitive.[1]

The Mechanism

The reaction proceeds via an

-

Silylation:

-

Solvolysis:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Stalled at Mono-Ester | Insufficient Equivalents: You calculated 2.0 eq, but the reagent is partially hydrolyzed. | Use 3.0 to 4.0 equivalents of TMSBr. The excess is volatile and easily removed. |

| Yellow/Orange Reagent | Degraded TMSBr: The reagent has hydrolyzed to HBr and hexamethyldisiloxane. HBr is less reactive than TMSBr for the second dealkylation. | Distill the TMSBr under |

| No Reaction | Steric Hindrance: Isopropyl or tert-butyl esters are much slower than diethyl esters. | Switch to TMSI (See Module 2) or heat to 40°C (if stable). |

| Product is a Gum | Incomplete Solvolysis: The silyl ester ( | Dissolve residue in MeOH and stir for 1 hour. Repeat evaporation. |

Standard Protocol (Optimized)

-

Dissolve phosphonate diester (1.0 mmol) in anhydrous DCM (5 mL) under Argon/Nitrogen.

-

Add TMSBr (4.0 mmol, 4 eq) dropwise at 0°C.

-

Note: 2.0 eq is theoretical, but 4.0 eq ensures drive to completion.

-

-

Warm to Room Temperature (RT) and stir for 12–24 hours.

-

Monitor:

NMR. The shift will move significantly upfield (e.g., from ~20 ppm to ~0-10 ppm for the silyl ester).

-

-

Evaporate volatiles strictly in vacuo.

-

Quench: Add MeOH (5 mL) to the residue and stir for 30 mins.

-

Isolate: Evaporate MeOH. Dissolve in

and lyophilize to obtain a free-flowing powder.

Module 2: The "Mono-Ester Trap" (Basic Hydrolysis)

User Question: "I stirred my diethyl phosphonate with 1M NaOH for 48 hours. I only isolated the mono-ethyl ester. Why?"

Technical Explanation: This is a fundamental limitation of basic hydrolysis for phosphonates.

-

Hydroxide attacks the first ethyl group, releasing ethanol and forming the mono-phosphonate anion (

). -

This anion is negatively charged.

-

The second hydroxide ion (

) is electrostatically repelled by the anionic phosphonate. The energy barrier for the second attack is too high under standard conditions.

Solution: Do not use base if you need the di-acid. You must use an acidic method (HCl/HBr) or a silyl-based method (TMSBr/TMSI) which proceeds via neutral intermediates.

Module 3: Advanced Dealkylation (TMSI & Steric Bulk)

If your substrate has bulky esters (isopropyl) or TMSBr fails to drive the reaction to completion, you need a more potent nucleophile: Iodotrimethylsilane (TMSI) .

Why TMSI?

Iodide (

The Jung-Lyster Protocol (In-Situ Generation)

Pure TMSI is expensive and difficult to store (turns purple/black rapidly). Generate it in situ using the Jung-Lyster method [2].

Protocol:

-

Dissolve substrate in anhydrous Acetonitrile (MeCN) .

-

Add NaI (4.0 eq) and stir until dissolved.

-

Add TMSCl (4.0 eq) dropwise.

-

Stir at RT (or 40°C for hindered substrates) for 4–16 hours.

-

Workup: Filter off NaCl. Evaporate solvent.[7] Quench with MeOH.

-

Note: If the product is dark (iodine contamination), wash the crude residue with aqueous sodium thiosulfate or sodium bisulfite.

-

Module 4: Visualization of the Pathway

Understanding the intermediate states is critical for interpreting NMR data during troubleshooting.

Figure 2: Reaction pathways showing the successful TMSBr route vs. the stalled Basic Hydrolysis route.

FAQs: Rapid Fire Support

Q: My product is hygroscopic and turns into a soup on the balance. How do I handle it? A: Phosphonic acids are notoriously hygroscopic.

-

Do not dry by rotary evaporation alone.

-

Dissolve the crude oil in distilled water.

-

Lyophilize (freeze-dry) overnight. This usually yields a fluffy, electrostatic powder that is easier to handle. Store in a desiccator.

Q: Can I use TMSCl instead of TMSBr? A: Generally, no. The chloride ion is not nucleophilic enough to cleave the ethyl ester at a reasonable rate under mild conditions. However, adding NaI to TMSCl generates TMSI in situ, which works beautifully (see Module 3).

Q: I see a peak at ~0 ppm in

References

-

McKenna, C. E. ; Higa, M. T.; Cheung, N. H.; McKenna, M. C.[7][8] "The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane." Tetrahedron Letters, 1977 , 18(2), 155–158.[6][7][8]

-

Jung, M. E. ; Lyster, M. A.[2][4][9][10] "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis." The Journal of Organic Chemistry, 1977 , 42(23), 3761–3764.

-

Kume, A. ; et al. "Microwave-Assisted Hydrolysis of Phosphonate Diesters." Green Chemistry, 2012 , 14, 2282–2288.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. rsc.org [rsc.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. lib3.dss.go.th [lib3.dss.go.th]

Technical Guide: Purification of PEG-Phosphonate Modified Nanoparticles via Dialysis

Introduction: The Chemo-Physical Context

Purifying nanoparticles (NPs) surface-functionalized with PEG-phosphonate ligands presents a unique set of hydrodynamic and thermodynamic challenges. Unlike simple electrostatic adsorption, the phosphonate-to-metal-oxide bond (e.g., Fe₃O₄, TiO₂, CeO₂) is robust, often mono- or bidentate. However, the purification process must balance two opposing forces:

-

Removal of Impurities: Excess free PEG-phosphonate, organic solvents (THF, Chloroform), and coupling reagents.

-

Colloidal Stability: Preventing the stripping of the steric barrier (PEG) or altering the ionic strength so drastically that the particles agglomerate.

This guide provides a self-validating workflow to ensure high purity without compromising the colloidal integrity of your construct.

Standard Operating Procedure (SOP)

Phase A: Material Selection

The choice of membrane material is the single most common failure point.

| Component | Recommendation | Technical Rationale |

| Membrane Material | Regenerated Cellulose (RC) | Critical: Cellulose Ester (CE) membranes are more hydrophobic and often irreversibly adsorb PEGylated particles, leading to massive yield loss. RC is hydrophilic and minimizes non-specific binding. |

| MWCO | 50 kDa - 100 kDa | Assuming a core NP of 10-20nm and PEG-Ligand of 2-5kDa. The MWCO must be |

| Dialysate | Milli-Q Water (Type 1) | Initial rounds may require a low ionic strength buffer (e.g., 10mM HEPES pH 7.4) if the core is pH-sensitive, transitioning to water later. |

Phase B: The Protocol

Step 1: Membrane Conditioning (The "Pre-Wet") Dry membranes contain glycerin and trace sulfides.

-

Soak the RC tubing in Milli-Q water for 15 minutes.

-

Rinse the inside of the tubing with water to remove preservatives that could react with your NPs.

Step 2: Loading & Osmotic Management

-

Warning: PEG is highly hygroscopic. It draws water into the bag.

-

Action: Fill the dialysis tubing only 50-60% full . Leave significant headspace. If you fill it 100%, the osmotic influx will pressurize the tubing, potentially causing a rupture or forcing NPs into the membrane pores.

Step 3: The Gradient Dialysis Do not jump immediately to pure water if your reaction was in organic solvent (e.g., DMSO/THF).

-

Round 1 (4 hours): Dialyze against 20% Ethanol / 80% Water.

-

Round 2 (Overnight): Dialyze against 100% Water.

-

Round 3 (4 hours): Fresh 100% Water.

Step 4: Recovery

-

Extract the sample using a wide-bore pipette tip to minimize shear stress.

-

Validation: Perform a quick DLS (Dynamic Light Scattering) scan immediately.

Visualization: Process Workflow

The following diagram illustrates the critical decision nodes in the purification logic.

Caption: Logic flow for adapting dialysis conditions based on initial solvent composition to prevent shock-aggregation.

Troubleshooting Center

Issue 1: "My volume doubled, and the concentration is too low."

Diagnosis: Osmotic Swelling. The Mechanism: Free PEG and the PEG-shell on your nanoparticles create high osmotic pressure. Water diffuses into the bag faster than the bulky free ligands diffuse out. The Fix:

-

Immediate: Concentrate the sample post-dialysis using Spin Filtration (Amicon Ultra) or forced-air evaporation (if core is stable).

-

Prevention: Use a "Counter-Dialysis" technique.[1][2] Dialyze against a solution containing a polymer that cannot enter the bag (e.g., PEG 20kDa) to balance the osmotic pressure, though this is advanced and risks contamination. The simpler fix is to accept the dilution and concentrate afterward.

Issue 2: "The solution became cloudy or precipitated inside the bag."

Diagnosis: Colloidal Destabilization.[3][4] The Mechanism:

-

pH Drift: Pure water absorbs CO₂, dropping pH to ~5.5. If your NP core (e.g., silica or certain oxides) has an isoelectric point (pI) near this, they will aggregate.

-

Ligand Stripping: While phosphonates are stable, infinite sink conditions can shift the equilibrium, causing desorption. The Fix:

-

Buffer It: Do not dialyze against pure water. Use 10mM HEPES or MOPS (pH 7.4).

-

Ionic Strength: Keep a trace amount of salt (10mM NaCl) in the dialysate to maintain the electric double layer if the PEG density is low.

Issue 3: "I can't tell if the free PEG is actually gone."

Diagnosis: Lack of Validation. The Fix: Use the Barium Chloride/Iodine Assay .

-

Take 500 µL of the dialysate (the water outside the bag).

-

Add 100 µL of 5% BaCl₂ and 100 µL of 0.1N Iodine solution.

-

Result: A color change (orange to blue/brown precipitate) indicates free PEG is still diffusing out. Continue dialysis.

Advanced FAQs

Q: Can I use Centrifugal Filtration (Spin Filters) instead of Dialysis? A: Yes, but with caution. Spin filters (e.g., Amicon) are faster (30 mins vs. 24 hours). However, the high centrifugal force (G-force) can compress the PEG shell, forcing particles to irreversible aggregate at the membrane interface ("caking").

-

Recommendation: If you use spin filters, do not spin to dryness. Always leave a "dead stop" volume and resuspend immediately.

Q: How do I know if the Phosphonate is actually bound or just adsorbed? A: Dialysis alone cannot distinguish this. You must perform TGA (Thermogravimetric Analysis) .[5]

-

Run TGA on the purified sample.[3]

-

A weight loss step between 200°C–400°C corresponds to the organic PEG fraction.

-

Compare this to a theoretical monolayer calculation. If the weight loss is significantly lower than expected, your dialysis may have stripped loosely bound ligands.

Q: What is the correct MWCO?

A: The "Rule of Thirds."

Troubleshooting Logic Tree

Caption: Diagnostic tree for resolving common failure modes in PEG-NP dialysis.

References

-

Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 2016. (Comparison of dialysis vs. magnetic decantation vs. spin filtration).

-

How to concentrate nanoparticles and avoid aggregation? European Journal of Pharmaceutics and Biopharmaceutics, 2008.[1] (Discusses osmotic stress and counter-dialysis).

-

MWCO Selection Guide for Nanoparticle Purification. Membrane Solutions Technical Guide.

-

Phosphonate coating of commercial iron oxide nanoparticles. RSC Advances, 2018. (Detailed protocols on phosphonate anchoring and purification).

Sources

- 1. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Surface Chemistry & Bio-Interface Engineering

Topic: Minimizing Non-Specific Binding (NSB) on PEG-Coated Surfaces

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Doc ID: PEG-NSB-OPT-2026

Executive Summary: The Mechanics of Repulsion

Welcome to the advanced troubleshooting hub. If you are reading this, you are likely experiencing low signal-to-noise ratios (SNR) due to protein fouling on your functionalized surfaces.

To fix this, we must move beyond "coating" and think in terms of conformational physics . Polyethylene glycol (PEG) does not repel proteins chemically; it repels them physically via the steric exclusion effect . A hydration shell forms around the ether oxygens, creating a water barrier. If your PEG chains are not dense enough, they collapse into "mushrooms," allowing proteins to penetrate the layer and adsorb to the underlying substrate.

This guide focuses on transitioning your surfaces from the Mushroom Regime (failure prone) to the Brush Regime (highly repulsive).

Module 1: Surface Architecture & Conformation

The Core Physics: The success of your surface depends on the relationship between the distance between graft sites (

The Regimes of Repulsion

| Regime | Condition | Description | NSB Risk |

| Mushroom | Chains are isolated and coiled. Proteins < | HIGH | |

| Inter-mediate | Chains begin to overlap but are not fully extended. | MODERATE | |

| Brush | Chains are forced to extend vertically due to lateral crowding. Creates a dense "wall" of hydration. | LOW | |

| Dense Brush | Highly extended chains. Maximum osmotic pressure against protein insertion. | MINIMAL |

Critical Metric: For PEG-5000 (5kDa), the Flory radius (

) is approximately 5-6 nm . To achieve a "Brush" regime, your grafting spacing () must be < 3-4 nm .

Visualization: The Steric Barrier Mechanism

The following diagram illustrates why density defines performance.

Figure 1: Transition from Mushroom to Brush regime. In the Brush regime, the osmotic pressure of the hydrated polymer chains prevents protein insertion.

Module 2: Stability & Storage (The "Silent Killer")

Issue: "My chips worked last week, but today the background is high." Diagnosis: Oxidative degradation of the ether backbone.

PEG is susceptible to auto-oxidation, leading to chain cleavage and the formation of aldehydes. This not only reduces the steric barrier (shorter chains) but creates reactive aldehyde groups that can covalently crosslink proteins (Schiff base formation), actively promoting NSB.

The Degradation Pathway

-

Initiation: Light/Oxygen creates a radical on the

-carbon (next to ether oxygen). -

Propagation: Reaction with

forms a hydroperoxide. -

Cleavage: Chain snaps, releasing formate esters and aldehydes .

Prevention Protocol:

-

Storage: Always store PEGylated surfaces dry, in the dark, under Nitrogen/Argon.

-

Buffer: Avoid transition metal ions (Fe, Cu) in storage buffers as they catalyze oxidation.

-

Additives: For long-term storage in solution, include 1 mM EDTA (chelator) and potentially antioxidants (though these may interfere with assays).

Module 3: Advanced Optimization Protocols

Objective: Maximizing Grafting Density (

Standard protocols often fail to reach the Brush regime because the PEG chains repel each other during the grafting process. To overcome this, use the Cloud Point Grafting technique.

Protocol: Cloud Point Grafting (High Density)

Concept: By bringing the grafting solution near the Cloud Point (CP) of the PEG, the polymer collapses slightly, reducing its excluded volume. This allows you to pack more chains onto the surface before steric hindrance stops the reaction.

Step-by-Step Methodology:

-

Surface Prep: Clean glass/silica with Piranha solution (

) for 15 min to maximize silanol (-SiOH) density. Warning: Piranha is explosive with organics. -

Salt Addition: Prepare your PEG-Silane solution (e.g., mPEG-Silane-5k) in 0.1 M buffer (e.g., Phosphate or HEPES). Add 0.3 - 0.5 M

.-

Why? High salt lowers the solubility (Cloud Point) of PEG.

-

-

Temperature: Heat the grafting solution to approx. 40-50°C (approaching the CP for high-salt PEG solutions).

-

Incubation: Graft for 4-12 hours.

-

Rinse: Wash extensively with low-salt water to re-hydrate and extend the chains into the Brush conformation.

Troubleshooting Center (FAQs)

Q1: I am seeing "donuts" or spotty background binding. What is happening?

A: You likely have "Dewetting" or Nanobubbles. If the surface is hydrophobic (due to poor cleaning or silane polymerization in solution), the PEG solution may dewet, leaving bare patches.

-

Fix: Ensure the substrate is "super-hydrophilic" (contact angle < 5°) before adding the PEG-silane. Use Plasma cleaning or Piranha.

-

Fix: Use anhydrous toluene or DMSO for the silanization step to prevent silane polymerization in the bulk liquid.

Q2: Small proteins (e.g., Insulin, Cytokines) stick, but IgG doesn't.

A: Your Grafting Density is in the "Intermediate" Regime. Large proteins (IgG, 150 kDa) are excluded by the "Mushroom" canopy, but small proteins (< 20 kDa) can slip between the chains and hit the substrate.

-

Fix: Increase PEG molecular weight (e.g., move from 2k to 5k or 10k) OR use a "Backfilling" strategy.

-

Backfilling Protocol: After grafting your primary long-chain PEG (e.g., PEG-5k), perform a second grafting step with a short-chain silane (e.g., PEG-3 or Methyl-silane) to cover the interstitial spaces.

Q3: My positively charged proteins are binding non-specifically.

A: Check your Terminal Groups and Unreacted Silanols.

Even with PEG, the underlying glass (Silica) is negatively charged (

-

Fix: Ensure your PEG is methoxy-terminated (mPEG). Hydroxyl-terminated PEG can sometimes deprotonate.

-

Fix: "Cap" unreacted silanols with a small silanizing agent (e.g., HMDS or trimethylchlorosilane) after the PEG step.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for identifying the root cause of non-specific binding.

References

-

Grafting Density & Regimes: Biomacromolecules. "Adsorption of Plasma Proteins onto PEGylated Lipid Bilayers: The Effect of PEG Size and Grafting Density." (2016).[1]

-

Brush Conformation Efficacy: Nano Letters. "Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime." (2021).[2]

-

One-Step Grafting Protocol: ACS Applied Materials & Interfaces. "Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies." (2018).[3][4][5]

-

Cloud Point & Phase Behavior: PNAS. "Effect of polyethylene glycol on the liquid–liquid phase transition in aqueous protein solutions." (2002).[6][7][8][9]

-

PEG Oxidation Mechanisms: Frontiers in Bioengineering and Biotechnology. "Research progress on the PEGylation of therapeutic proteins and peptides." (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]